molecular formula C12H8N2O2 B081043 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole CAS No. 14093-97-1

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B081043
CAS No.: 14093-97-1
M. Wt: 212.2 g/mol
InChI Key: RUMMFSKZAJIGOV-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1) is a disubstituted 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore, recognized for its wide spectrum of biological activities and its role as a bioisostere for carboxylic acids, esters, and carboxamides . This specific compound serves as a key intermediate for researchers developing new therapeutic agents. Its applications are primarily found in the synthesis and evaluation of novel compounds with antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria . Furthermore, the structural features of this compound are relevant in the investigation of anticancer agents, as 1,3,4-oxadiazole derivatives have demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, HDAC, and topoisomerase II . The furan and phenyl substituents on the oxadiazole ring contribute to the molecule's lipophilicity, which can influence its ability to transport through biological membranes . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

14093-97-1

Molecular Formula

C12H8N2O2

Molecular Weight

212.2 g/mol

IUPAC Name

2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H

InChI Key

RUMMFSKZAJIGOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3

Other CAS No.

14093-97-1

Origin of Product

United States

Scientific Research Applications

The 1,3,4-oxadiazole derivatives, including 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, are known for their broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Numerous studies have demonstrated the antibacterial and antifungal properties of oxadiazole derivatives. For instance, compounds with the oxadiazole ring have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli .
CompoundActivity TypeTarget OrganismMIC (µg/mL)
22aAntibacterialStaphylococcus aureus1.56
22bAntibacterialBacillus subtilis0.78
29aAntibacterialMRSA4x more potent than vancomycin
29bAntibacterialVRE8x more potent than linezolid
  • Anti-inflammatory and Analgesic Effects : Research indicates that certain oxadiazole derivatives exhibit significant anti-inflammatory activity comparable to standard drugs like Indomethacin . The presence of specific substituents enhances these effects.
CompoundAnti-inflammatory Effect (%)Comparison Drug
21c59.5Indomethacin (64.3)
21i61.9Indomethacin (64.3)

Industrial Applications

In addition to their biological significance, oxadiazoles have found applications in agriculture and pharmaceuticals:

  • Agricultural Use : Certain derivatives are utilized as herbicides and insecticides. For example, metoxadiazone is an authorized compound that demonstrates effective herbicidal activity against various weed species .
  • Pharmaceutical Applications : The broad spectrum of biological activities makes these compounds candidates for drug development targeting infections and inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in real-world applications:

  • Antimicrobial Efficacy : A study reported that a series of synthesized oxadiazoles exhibited potent antimicrobial activity against resistant bacterial strains, showcasing their potential as new therapeutic agents .
  • Anti-inflammatory Studies : In vivo experiments demonstrated that specific oxadiazole derivatives significantly reduced paw swelling in rat models, indicating their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity
  • 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives (e.g., compound 4c in ):
    • Demonstrated cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-453) via estrogen receptor binding (PDB ID: 3ERT) .
    • Bromo and nitro groups enhance electrophilicity, improving interactions with biological targets.
  • 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives (e.g., compound 7b in ): IC₅₀ values of ~10 µM against MCF-7 and MDA-MB-453 cells, with apoptosis induction via caspase-3 activation . Phenoxymethyl groups improve solubility and membrane permeability compared to halogenated analogs.
  • 2-(3-Chloro-7-methoxyquinoxaline-2-yl)-5-cyclohexyl-1,3,4-oxadiazole (): Hybrid scaffolds with quinoxaline showed antitumor activity, though less potent (IC₅₀ > 20 µM) than phenyl-substituted derivatives .

However, its reduced electronegativity compared to nitro or chloro groups might lower cytotoxicity .

Antibacterial and Antioxidant Activity
  • 2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole ():
    • Potent antibacterial activity (MIC: 4–8 µg/mL) against S. aureus and E. coli.
    • Tosyl groups enhance lipophilicity, aiding bacterial membrane penetration .
  • 2-(Alkenyl)-5-phenyl-1,3,4-oxadiazole ():
    • Fatty acid-derived alkenyl chains improved antifungal activity, suggesting substituent flexibility for tailored applications .

Physical and Chemical Properties

Crystal Packing and Solubility
  • 2-(Benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole ():
    • Tert-butyl or 3-fluorophenyl substituents influence CH⋯N and CH⋯π interactions, affecting crystallinity and melting points .
  • 5-Phenyl-1,3,4-oxadiazol-2-amine ():
    • Planar oxadiazole ring with a 13.4° tilt in the phenyl group, stabilized by N–H⋯N hydrogen bonds .

2-Furyl vs. Phenyl/Biphenyl Groups : The furyl group’s smaller size and oxygen atom may reduce steric hindrance and increase solubility in polar solvents compared to biphenyl analogs (e.g., PBD in ) .

Optical Properties (Scintillators)
  • 2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) (): Used in liquid scintillators for neutrino detection due to high fluorescence quantum yield. Limited solubility in organic solvents; tert-butyl-PBD derivatives address this issue .
  • 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole ():
    • Methoxy groups shift absorption/emission spectra, useful in antiglycation studies (IC₅₀: 25–50 µM) .

2-Furyl Implications : The furyl group’s conjugation may redshift emission wavelengths, but its lower stability compared to biphenyls could limit scintillator applications .

Data Tables

Table 1: Comparative Bioactivity of 5-Phenyl-1,3,4-oxadiazole Derivatives

Compound Substituent (Position 2) IC₅₀ (µM) Key Application Reference
4c () 2-Bromo-3-nitrophenyl ~15 Anti-breast cancer
7b () Phenoxymethyl 10.25 Apoptosis induction
6j () 3,4-Dimethylphenyl N/A Antibacterial
PBD () 4-Biphenyl N/A Scintillator fluor

Table 2: Substituent Effects on Physical Properties

Substituent (Position 2) Solubility Crystallinity Key Interaction
Bromo-3-nitrophenyl (4c) Low High (XRD-confirmed) Halogen bonding
Phenoxymethyl (7b) Moderate Moderate π-π stacking
4-Biphenyl (PBD) Low High CH⋯π interactions
2-Furyl (hypothetical) High Variable O-atom H-bonding N/A

Preparation Methods

Reaction Mechanism and Optimization

A prominent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere. For 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, this approach would utilize furan-2-ylacetic acid and phenylhydrazide as starting materials. The reaction proceeds via oxidative decarboxylation of the arylacetic acid to generate an acyl radical, followed by coupling with the hydrazide and subsequent cyclization.

Key optimization parameters include:

  • Catalyst selection : CuCl (20 mol%) demonstrated superior activity compared to CuI, CuBr, or Cu(OAc)₂, achieving yields up to 92% for analogous compounds.

  • Oxidant : Molecular oxygen is critical for the dual oxidation process, outperforming TBHP or DTBP.

  • Solvent and temperature : DMF at 120°C under oxygen for 4 hours provided optimal results.

Table 1: Catalyst Screening for Copper-Mediated Synthesis

CatalystYield (%)
CuI74
CuCl₂82
CuCl 92
Cu(OAc)₂84

This method avoids expensive ligands and is scalable; gram-scale reactions retain >80% yield.

Microwave-Assisted Cyclodehydration

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for synthesizing 1,3,4-oxadiazoles. A protocol involving furan-2-carbohydrazide and benzoyl chloride under microwave conditions achieves cyclodehydration within minutes. The steps include:

  • Formation of a diacylhydrazine intermediate.

  • Cyclization using phosphorus oxychloride or polyphosphoric acid (PPA) under microwave irradiation (300 W, 120°C, 10–15 minutes).

This method enhances yields (75–88%) while minimizing side reactions, making it suitable for heat-sensitive substrates.

Solvent-Free Mechanochemical Grinding

Eco-Friendly Synthesis

A solvent-free approach employs grinding phenylhydrazide and furan-2-carbaldehyde with molecular iodine as a catalyst. The process involves:

  • Mechanochemical mixing of reactants and iodine (10 mol%) in a mortar.

  • Oxidative cyclization at room temperature for 5–10 minutes.

  • Quenching with sodium thiosulfate to remove residual iodine.

Advantages:

  • No organic solvents required.

  • Yields 70–85% for analogous 2,5-disubstituted oxadiazoles.

Hypervalent Iodine-Mediated Oxidative Cyclization

Mild and Selective Conditions

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), enable oxidative cyclization of N′-furan-2-ylmethylidenephenylhydrazide under mild conditions. The reaction proceeds at room temperature in dichloromethane, yielding this compound in 60–72% yield.

Classical Cyclodehydration of Diacylhydrazines

Traditional Approach with Modern Refinements

The conventional method involves refluxing furan-2-carboxylic acid phenylhydrazide with dehydrating agents like PPA or thionyl chloride. Recent modifications include:

  • Using ionic liquids as recyclable catalysts to improve yields (80–90%).

  • Reducing reaction times from 12 hours to 2–3 hours via ultrasonic irradiation.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodConditionsYield (%)TimeScalability
Copper-CatalyzedDMF, O₂, 120°C85–924 hHigh
MicrowavePPA, 300 W, 120°C75–8810–15 minModerate
Solvent-Free GrindingI₂, room temperature70–855–10 minLow
Hypervalent IodinePIDA, CH₂Cl₂, rt60–726 hModerate
Classical CyclodehydrationPPA, reflux80–902–3 hHigh

Q & A

How can 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole be synthesized, and what are the key optimization strategies for yield and purity?

Category: Basic Synthesis Methodology
Answer:
The synthesis typically involves cyclization of diacylhydrazides using dehydrating agents like POCl₃ or PCl₅. For example, 2-substituted oxadiazoles are synthesized by reacting hydrazides with carboxylic acids under reflux, followed by cyclization . To introduce the furyl group, nucleophilic substitution or Suzuki coupling can be employed. Optimization strategies include:

  • Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.
  • Solvent selection : Use of dry pyridine or DMF to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Category: Basic Characterization
Answer:

  • FTIR : Confirms functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, furyl C-H bending at 730–780 cm⁻¹) and monitors reaction progress (e.g., disappearance of S-H bands in intermediates) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for phenyl/furyl) and ¹³C NMR resolves oxadiazole carbons (δ 160–170 ppm) .
  • X-ray crystallography : Determines molecular geometry and packing via CH⋯N and CH⋯π interactions (e.g., bond angles and torsion angles) .

How do noncovalent interactions influence the crystallographic packing of 1,3,4-oxadiazole derivatives?

Category: Advanced Structural Analysis
Answer:
Noncovalent interactions (e.g., CH⋯N, CH⋯π, and π-π stacking) are critical for stabilizing crystal lattices. For example:

  • CH⋯N interactions : Observed between oxadiazole N atoms and adjacent aryl CH groups (distance ~2.6–2.8 Å).
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15–20% from CH⋯N in thioether derivatives) .
  • Impact on properties : Enhanced thermal stability and solubility due to dense packing .

What methodologies are used to evaluate the anticancer potential of this compound derivatives?

Category: Advanced Biological Evaluation
Answer:

  • In vitro assays :
    • MTT assay : Tests cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated using dose-response curves .
    • LOX inhibition : Measures lipoxygenase activity via UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation) .
  • Molecular docking : Screens against targets like EGFR or tubulin using AutoDock Vina (binding energy ≤ -7 kcal/mol indicates strong affinity) .

How can computational modeling resolve contradictions in structure-activity relationships (SAR) for oxadiazole derivatives?

Category: Advanced Data Analysis
Answer:

  • 3D-QSAR : Develops predictive models using steric/electrostatic fields (e.g., CoMFA, CoMSIA) to explain variance in bioactivity data .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • ADMET prediction : Filters compounds with poor solubility (LogS > -4) or hepatotoxicity using SwissADME .

What role does this compound play in organic electronics?

Category: Advanced Material Science
Answer:

  • OLED applications : Acts as an electron transport layer (ETL) due to low LUMO (~2.4 eV) and high thermal stability (Tₘ > 150°C).
  • Thin-film characterization :
    • AFM : Measures surface roughness (<5 nm RMS for uniform films).
    • UV-Vis : Bandgap estimation (~3.2 eV) via Tauc plot .

How are enzyme inhibition mechanisms studied for oxadiazole-based ACC inhibitors?

Category: Advanced Mechanistic Studies
Answer:

  • Kinetic assays : Measures acetyl-CoA carboxylase (ACC) activity via malonyl-CoA production (coupled with DTNB detection at λ = 412 nm) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd < 10 μM indicates strong inhibition).
  • Mutagenesis : Identifies critical residues (e.g., Lys/Met in ACC active site) via site-directed mutagenesis .

What strategies address low solubility in this compound derivatives for in vivo studies?

Category: Advanced Formulation
Answer:

  • Prodrug design : Introduces phosphate esters or PEGylated side chains for aqueous solubility.
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size < 200 nm, PDI < 0.2) via emulsion-solvent evaporation .
  • Co-crystallization : Uses co-formers like succinic acid to enhance dissolution rates .

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